molecular formula C22H22O5S B12686893 Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- CAS No. 41998-08-7

Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)-

Cat. No.: B12686893
CAS No.: 41998-08-7
M. Wt: 398.5 g/mol
InChI Key: SJZXZJGPWPRWBD-DQRAZIAOSA-N
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Description

Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the methoxy and methoxymethoxy groups. The final step involves the addition of the (4-methylphenyl)sulfonyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-chlorophenyl)sulfonyl)ethenyl)-, (Z)-: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

    Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-fluorophenyl)sulfonyl)ethenyl)-, (Z)-: Similar structure but with a fluorophenyl group.

Uniqueness

The uniqueness of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

41998-08-7

Molecular Formula

C22H22O5S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[(Z)-2-methoxy-1-(methoxymethoxy)-2-(4-methylphenyl)sulfonylethenyl]naphthalene

InChI

InChI=1S/C22H22O5S/c1-16-11-13-18(14-12-16)28(23,24)22(26-3)21(27-15-25-2)20-10-6-8-17-7-4-5-9-19(17)20/h4-14H,15H2,1-3H3/b22-21-

InChI Key

SJZXZJGPWPRWBD-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/C2=CC=CC3=CC=CC=C32)\OCOC)/OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(C2=CC=CC3=CC=CC=C32)OCOC)OC

Origin of Product

United States

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